(4-ISOPROPYLPHENYL)(MORPHOLINO)METHANONE
Description
(4-Isopropylphenyl)(morpholino)methanone is a morpholine-based methanone derivative characterized by a 4-isopropylphenyl group attached to a morpholine ring via a ketone linker. Morpholine, a six-membered heterocycle containing oxygen and nitrogen, confers solubility and structural rigidity, while the 4-isopropylphenyl substituent introduces steric bulk and lipophilicity . For example, it has been evaluated as a second-generation benzoylpiperidine derivative targeting monoacylglycerol lipase (MAGL), a key enzyme in lipid metabolism and cancer therapy . Its synthesis typically involves coupling reactions between morpholine and appropriately functionalized aromatic precursors .
Properties
IUPAC Name |
morpholin-4-yl-(4-propan-2-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11(2)12-3-5-13(6-4-12)14(16)15-7-9-17-10-8-15/h3-6,11H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZHKGAJLYWUNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ISOPROPYLPHENYL)(MORPHOLINO)METHANONE typically involves the reaction of 4-isopropylbenzoyl chloride with morpholine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(4-ISOPROPYLPHENYL)(MORPHOLINO)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(4-ISOPROPYLPHENYL)(MORPHOLINO)METHANONE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-ISOPROPYLPHENYL)(MORPHOLINO)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The isopropyl group may also contribute to the compound’s overall hydrophobicity, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects on Bioactivity: The 4-isopropylphenyl group in the target compound enhances lipophilicity (predicted LogP ~3.5), favoring membrane permeability and target engagement in MAGL inhibition . In contrast, the 2-fluoro-3-nitrophenyl derivative () combines electron-withdrawing groups (F, NO₂) that may stabilize charge interactions in enzyme active sites. AV25R () replaces the methanone core with a thiazolopyridine scaffold, enabling π-stacking interactions critical for kinase inhibition.
Physicochemical Properties: Compared to 4-(4-nitrobenzoyl)morpholine (), the isopropyl group increases molecular weight (~275 vs. The cyclohexyl analog () lacks aromaticity, reducing π-π interactions but offering conformational flexibility for binding aliphatic pockets .
Table 2: Activity Comparison Against MAGL
Key Findings :
- Fluorine Substitution: Adding fluorine to the phenolic ring (compound 11 in ) increases MAGL inhibition potency by 2.6-fold compared to the non-fluorinated derivative, likely due to enhanced electronegativity and hydrogen bonding .
- Steric Effects: The 4-isopropyl group balances steric bulk and hydrophobicity, avoiding excessive rigidity seen in cyclopropane-containing morpholino methanones (), which may limit binding pocket accommodation .
Challenges and Innovations :
- The target compound’s synthesis benefits from established morpholine acylation protocols, whereas cyclopropane derivatives () require specialized Staudinger reactions, often resulting in lower yields due to diastereomer separation challenges .
- Photoredox catalysis () offers a novel route for cyclohexyl(morpholino)methanone, achieving 64% yield under optimized conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
